4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride
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Overview
Description
4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride is a chemical compound with a complex structure that includes a sulfonyl fluoride group, an acetamido group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to form the corresponding amide. Finally, the sulfonyl chloride group is converted to the sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amide.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to a methylene group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Corresponding sulfonamides or sulfonate esters.
Hydrolysis: 4-[2-(3-Methylphenoxy)acetamido]benzenesulfonic acid and the corresponding amide.
Oxidation: 4-[2-(3-Carboxyphenoxy)acetamido]benzene-1-sulfonyl fluoride.
Reduction: 4-[2-(3-Methylphenoxy)acetamido]benzene-1-methanesulfonyl fluoride.
Scientific Research Applications
4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of respiratory diseases.
Mechanism of Action
The mechanism of action of 4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of enzymes, forming a stable sulfonyl enzyme derivative. This modification inhibits the enzyme’s activity, making it a potent inhibitor of serine proteases .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methylphenoxy group.
4-(Trifluoromethyl)benzene-1-sulfonyl fluoride: Similar sulfonyl fluoride group but with a trifluoromethyl group.
Uniqueness
4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the methylphenoxy group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other sulfonyl fluorides .
Properties
IUPAC Name |
4-[[2-(3-methylphenoxy)acetyl]amino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-11-3-2-4-13(9-11)21-10-15(18)17-12-5-7-14(8-6-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGOTWYDEIWFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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